3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a complex heterocyclic compound belonging to the triazolo[4,3-a]pyrazine class. Its molecular formula is with a molecular weight of approximately 404.82 g/mol. This compound is recognized for its potential applications in medicinal chemistry and pharmacology, particularly in the development of antibacterial agents and other therapeutic drugs.
This compound can be classified under:
The synthesis of 3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes:
The synthesis may utilize solvents such as dichloromethane or ethanol under controlled conditions (e.g., reflux or room temperature). Key reagents include triethylamine for base catalysis and various acyl chlorides for acylation steps .
The molecular structure of 3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can be represented as follows:
InChI=1S/C18H11ClF2N4OS/c19-12-3-1-11(2-4-12)10-27-18-23-22-16-17(26)24(7-8-25(16)18)13-5-6-14(20)15(21)9-13/h1-9H,10H2 .The compound can undergo several chemical reactions characteristic of its functional groups:
Reactions are typically monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation and purity .
The mechanism of action for 3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is primarily linked to its interaction with biological targets:
Experimental studies have demonstrated varying degrees of antibacterial activity against different strains of bacteria .
The compound exhibits the following physical properties:
Key chemical properties include:
Relevant data from studies indicate that these properties influence its effectiveness as a pharmaceutical agent .
The primary applications of 3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one include:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5